molecular formula C22H26N2O3S B2872177 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 954638-70-1

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2872177
CAS No.: 954638-70-1
M. Wt: 398.52
InChI Key: VWJIUUQLHHOPAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, specific synthesis methods for this compound are not available in the literature .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group, the tetrahydroisoquinoline ring, and the cyclohexanecarboxamide group. Each of these groups can participate in different types of chemical reactions. For example, the phenylsulfonyl group can participate in oxidation reactions .

Future Directions

The study of complex organic compounds like this one is an active area of research in organic chemistry. Future research could focus on elucidating the synthesis methods, understanding its reactivity, determining its physical and chemical properties, and exploring its potential applications .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJIUUQLHHOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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